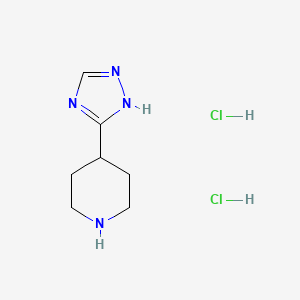4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride
CAS No.: 1401425-75-9
Cat. No.: VC2716466
Molecular Formula: C7H14Cl2N4
Molecular Weight: 225.12 g/mol
* For research use only. Not for human or veterinary use.

| CAS No. | 1401425-75-9 |
|---|---|
| Molecular Formula | C7H14Cl2N4 |
| Molecular Weight | 225.12 g/mol |
| IUPAC Name | 4-(1H-1,2,4-triazol-5-yl)piperidine;dihydrochloride |
| Standard InChI | InChI=1S/C7H12N4.2ClH/c1-3-8-4-2-6(1)7-9-5-10-11-7;;/h5-6,8H,1-4H2,(H,9,10,11);2*1H |
| Standard InChI Key | AFHJFIXCEFHUHT-UHFFFAOYSA-N |
| SMILES | C1CNCCC1C2=NC=NN2.Cl.Cl |
| Canonical SMILES | C1CNCCC1C2=NC=NN2.Cl.Cl |
Chemical Structure and Properties
Structural Features
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride consists of a triazole ring linked to a piperidine moiety. The 1,2,4-triazole portion is a five-membered aromatic heterocycle containing three nitrogen atoms, while the piperidine is a six-membered saturated heterocycle containing one nitrogen atom. In this specific compound, the triazole is connected at position 3 to the piperidine ring at position 4.
This arrangement creates a unique three-dimensional structure with specific electronic properties that influence its interaction with biological targets. The compound differs from its methylated analog (4-(4-Methyl-4H- triazol-3-yl)-piperidine dihydrochloride) by the absence of a methyl group on the triazole ring, which may significantly impact its biological properties.
Physical and Chemical Properties
Based on the characteristics of similar triazole-piperidine compounds, 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride likely exists as a crystalline solid under standard conditions. The dihydrochloride salt formation generally provides:
-
Enhanced water solubility compared to the free base form
-
Improved stability for storage and handling
-
Better bioavailability characteristics for potential pharmaceutical applications
The compound would be expected to demonstrate solubility in polar solvents such as water, methanol, and ethanol, with limited solubility in less polar organic solvents. The presence of the triazole ring confers acid-base properties, with the nitrogen atoms potentially serving as proton acceptors in various chemical reactions.
Synthesis Methods
Purification and Characterization
After synthesis, the compound would typically undergo purification procedures such as recrystallization, column chromatography, or preparative HPLC to ensure high purity. Characterization would involve analytical techniques including NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the synthesized compound.
Mechanism of Action
Biochemical Pathways
Triazole compounds can potentially affect various biochemical pathways, including:
-
The shikimate pathway, which is crucial for the synthesis of aromatic amino acids in bacteria
-
Ergosterol biosynthesis in fungi, which is essential for maintaining fungal cell membrane integrity
-
Signal transduction pathways involved in cancer cell survival and proliferation
The specific impact of 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride on these pathways would require targeted research to elucidate fully.
Biological Activities
Antifungal Properties
Triazole-containing compounds are well-established in antifungal therapy, with several triazole derivatives currently used as clinical antifungal agents. These compounds typically act by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis in fungal cell membranes.
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride may possess similar antifungal properties, though the extent and spectrum of activity would need to be determined through specific antifungal assays against relevant fungal pathogens such as Candida albicans and Aspergillus species.
Structure-Activity Relationships
Impact of Triazole Modifications
The triazole ring in 4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride plays a crucial role in its biological activity. Modifications to this ring, such as the addition or removal of substituents, can significantly impact the compound's properties. For instance, the absence of a methyl group on the triazole ring, compared to its methylated analog, likely influences:
Understanding these structure-activity relationships is essential for rational drug design and optimization of compounds for specific therapeutic applications.
Role of the Piperidine Ring
-
Provide conformational flexibility to optimize binding to biological targets
-
Contribute to the compound's basicity through the nitrogen atom
-
Influence the compound's solubility and distribution in biological systems
The specific attachment position of the triazole to the piperidine ring (position 4 in this case) can also significantly impact the compound's three-dimensional structure and its interaction with target molecules.
Comparison with Similar Compounds
Comparison with Methylated Analog
4-(4H-1,2,4-Triazol-3-yl)piperidine dihydrochloride differs from 4-(4-Methyl-4H- triazol-3-yl)-piperidine dihydrochloride by the absence of a methyl group on the triazole ring. This structural difference can result in several significant changes in the compound's properties:
-
Reduced lipophilicity due to the absence of the methyl group
-
Altered hydrogen bonding capabilities of the triazole ring
-
Different binding orientation and affinity to target proteins
-
Potentially different metabolic pathways and stability
These differences highlight the importance of seemingly minor structural modifications in determining a compound's biological activity and pharmaceutical properties.
Comparison with Position Isomers
Another related compound is 3-(4H-1,2,4-triazol-3-yl)piperidine, which differs from our compound of interest in the attachment position to the piperidine ring (position 3 versus position 4) . Such positional isomers often exhibit distinct biological activities due to:
-
Different three-dimensional arrangements of the molecule
-
Altered distribution of electron density
-
Changed binding orientations with target proteins
-
Varied abilities to access binding pockets in target molecules
These comparisons emphasize how subtle structural differences can significantly impact a compound's biological activity profile, highlighting the importance of precise structural characterization in drug discovery and development.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume